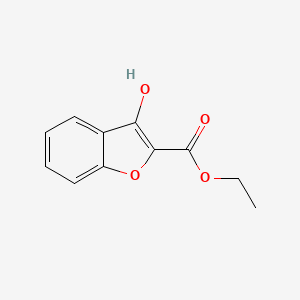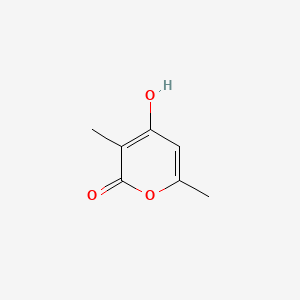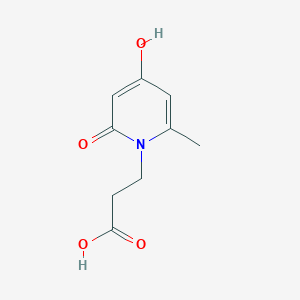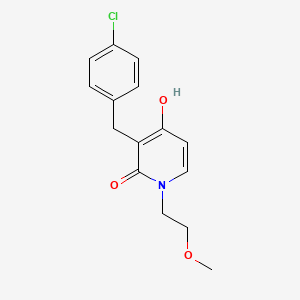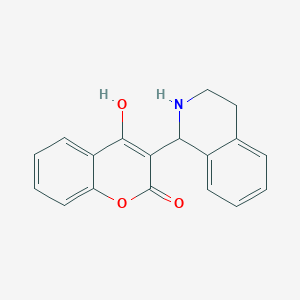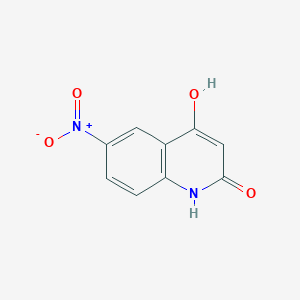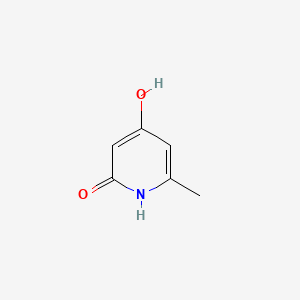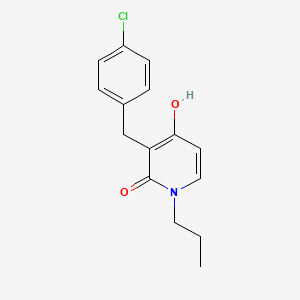
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Applications De Recherche Scientifique
1. Antitumor Agents
- Application Summary: A series of compounds incorporating a 1-(4-chlorobenzyl)-1H-indole core were designed and synthesized as potential antitumor agents .
- Methods of Application: The compounds were synthesized and then evaluated for their cytotoxicity against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
- Results: The compounds exhibited potent cytotoxicity against the cancer cell lines. In particular, compounds with a 2-OH substituent exhibited very strong cytotoxicity, with IC50 values in the range of 0.56–0.83mM .
2. Antibacterial Activity
- Application Summary: A series of novel indole 3-substituted-[1,2,4]triazole derivatives were designed, synthesized, and evaluated for their antibacterial activities .
- Methods of Application: The compounds were synthesized and their structures were characterized by 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .
- Results: The antibacterial activities of the compounds were evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Pseudomonas syringae pv. actinidae (Psa) .
3. Anticancer Agents
- Application Summary: A series of compounds incorporating a 1-(4-chlorobenzyl)-1H-indole core were designed and synthesized as potential anticancer agents .
- Methods of Application: The compounds were synthesized and then evaluated for their cytotoxicity against three human cancer cell lines: SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
- Results: The compounds exhibited potent cytotoxicity against the cancer cell lines. In particular, compounds with a 2-OH substituent exhibited very strong cytotoxicity, with IC50 values in the range of 0.56–0.83mM .
4. Antiproliferative Agents
- Application Summary: A series of novel 1,2,3-triazole-diazphenothiazine hybrids was designed, synthesized, and evaluated for anticancer activity against four selected human tumor cell lines (SNB-19, Caco-2, A549, and MDA-MB231) .
- Methods of Application: The compounds were synthesized and their structures were characterized by 1H, 13C NMR, high-resolution mass spectrometry, and single-crystal diffraction .
- Results: The majority of the synthesized compounds exhibited significant potent activity against the investigated cell lines .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h3-7,9,18H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHHOYWEMKSHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323428 | |
| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone | |
CAS RN |
477846-40-5 | |
| Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



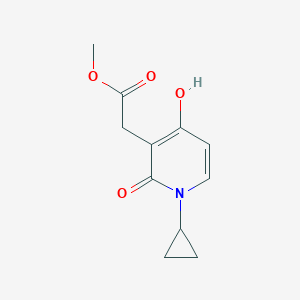
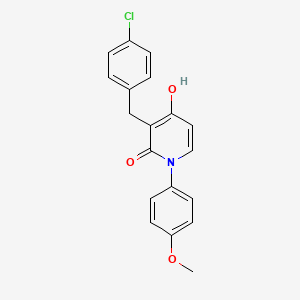
![Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395527.png)
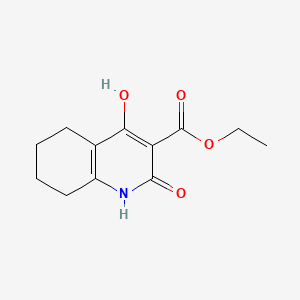
![N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395529.png)
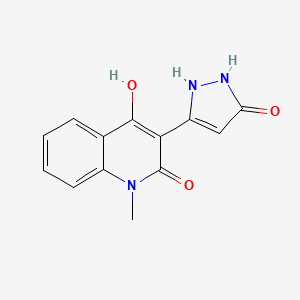
![4-hydroxy-6-isopropyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395531.png)
